molecular formula C9H13NO2 B1470338 (3-Amino-4-ethoxyphenyl)methanol CAS No. 861779-81-9

(3-Amino-4-ethoxyphenyl)methanol

Cat. No.: B1470338
CAS No.: 861779-81-9
M. Wt: 167.2 g/mol
InChI Key: CJVHWHNYQHGFJA-UHFFFAOYSA-N
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Description

(3-Amino-4-ethoxyphenyl)methanol is an organic compound characterized by the presence of an amino group, an ethoxy group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-ethoxyphenyl)methanol typically involves the reduction of corresponding nitro compounds or the direct substitution reactions on the benzene ring. One common method is the reduction of 3-nitro-4-ethoxyphenyl-methanol using reducing agents like hydrogen in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-ethoxyphenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-amino-4-ethoxybenzaldehyde or 3-amino-4-ethoxybenzoic acid.

    Reduction: Formation of this compound from its nitro precursor.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-Amino-4-ethoxyphenyl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Amino-4-ethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxy and hydroxyl groups can participate in various chemical reactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methoxyphenyl-methanol: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Amino-4-ethoxyacetanilide: Contains an acetamide group instead of a hydroxyl group.

    3,4-Dimethoxyphenethylamine: Contains two methoxy groups and an ethylamine group.

Uniqueness

(3-Amino-4-ethoxyphenyl)methanol is unique due to the presence of both an amino group and an ethoxy group on the benzene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3-amino-4-ethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5,11H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVHWHNYQHGFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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